2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)- 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)- Intermediate in the preparation of labeled Posaconazole.

Brand Name: Vulcanchem
CAS No.: 1246815-26-8
VCID: VC0131145
InChI: InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31-/m0/s1/i10D,11D,12D,13D
SMILES: CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC
Molecular Formula: C32H39N5O4
Molecular Weight: 561.719

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-

CAS No.: 1246815-26-8

Cat. No.: VC0131145

Molecular Formula: C32H39N5O4

Molecular Weight: 561.719

* For research use only. Not for human or veterinary use.

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)- - 1246815-26-8

Specification

CAS No. 1246815-26-8
Molecular Formula C32H39N5O4
Molecular Weight 561.719
IUPAC Name 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Standard InChI InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31-/m0/s1/i10D,11D,12D,13D
Standard InChI Key LHIJBIYHBOPNJS-ZZJGMTFJSA-N
SMILES CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC

Introduction

Chemical Identity and Structural Features

The base compound 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-Triazol-3-one (CAS No. 184177-83-1) belongs to the triazole class of compounds, which are known for their significant antifungal properties . This compound features several key structural elements:

  • A 1,2,4-triazol-3-one core structure

  • A (1S,2S)-1-ethyl-2-(phenylmethoxy)propyl substituent at position 2

  • A 4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl group at position 4

  • Multiple stereogenic centers creating specific three-dimensional arrangement

The methoxymethyl derivative involves modification of the hydroxyphenyl moiety, where the hydroxyl group is protected with a methoxymethyl group, resulting in a 4-O-methoxymethyl-4-hydroxyphenyl structure. This modification alters the compound's physical properties while maintaining its core pharmacophore.

Physical and Chemical Properties

The physical and chemical properties of the base compound and its derivatives provide crucial information for both research and pharmaceutical applications. The following table summarizes key properties of the base compound:

PropertyValue
Molecular FormulaC30H35N5O3
Molecular Weight513.63 g/mol
Physical StateSolid
ColorWhite
Melting Point195-197°C
Boiling Point685.4±65.0°C (Predicted)
Density1.22 g/cm³
SolubilitySlightly soluble in chloroform and methanol
pKa12.18±0.30 (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

The methoxymethyl derivative would exhibit modified properties, particularly in terms of solubility and lipophilicity, due to the protection of the hydroxyl group .

Synthesis Methods and Pathways

The synthesis of these complex molecules involves multiple steps with careful attention to stereochemistry. The base compound is typically synthesized through a reaction between Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate and 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde .

The synthesis pathway generally involves:

  • Preparation of the (1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl side chain

  • Formation of the hydrazine intermediate (2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazine)

  • Conversion to the hydrazinecarboxaldehyde

  • Cyclization with the appropriate phenylcarbamate to form the triazolone ring

  • For the methoxymethyl derivative, additional protection of the hydroxyl group using methoxymethyl chloride in basic conditions

The synthesis of the hydrazine intermediate (CAS: 183871-34-3) is a critical step in this process, serving as a key building block for the final compound . The stereochemistry must be carefully controlled to maintain the (1S,2S) configuration, which is essential for biological activity.

Analytical Characterization Techniques

Characterization of these compounds typically employs various analytical techniques:

TechniqueApplication
HPLCPurity determination (>95% purity standard)
NMR SpectroscopyStructural confirmation and stereochemical analysis
Mass SpectrometryMolecular weight verification and fragmentation pattern analysis
IR SpectroscopyFunctional group identification
X-ray CrystallographyAbsolute configuration determination

For the deuterated analogs (e.g., the d4 versions mentioned in the search results), specialized techniques such as deuterium NMR are employed to confirm the position and incorporation rate of the deuterium atoms .

Pharmaceutical Relevance and Applications

The base compound and its derivatives, including the methoxymethyl variant, have significant pharmaceutical relevance, particularly in antifungal therapy. These compounds are structurally related to posaconazole, a triazole antifungal used to treat invasive fungal infections .

The primary applications include:

  • Antifungal agents: The triazole structure inhibits lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes

  • Intermediates in drug synthesis: Used in the preparation of posaconazole and related antifungal medications

  • Reference standards: Deuterated versions serve as internal standards for pharmacokinetic studies and quality control

  • Research tools: Used to investigate structure-activity relationships in antifungal drug development

The methoxymethyl modification specifically may alter the compound's pharmacokinetic properties, potentially enhancing bioavailability or metabolic stability.

Structure-Activity Relationships and Modifications

The structure-activity relationships of these compounds reveal important insights into their biological functions:

  • The triazolone ring is essential for antifungal activity

  • The (1S,2S) stereochemistry of the side chain is critical for optimal binding to target enzymes

  • The piperazinyl linker provides conformational flexibility and improved pharmacokinetics

  • The hydroxyphenyl group enhances binding affinity to the target site

  • Modifications such as methoxymethylation of the hydroxyl group can modulate lipophilicity and membrane permeability

These structure-activity insights guide the development of more effective derivatives with improved potency, selectivity, or pharmacokinetic properties.

Related Compounds and Derivatives

Several related compounds and derivatives have been developed to optimize pharmacological properties:

  • Deuterated analogs: Compounds like 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4 (CAS: 1246814-94-7) are used as stable isotope-labeled reference standards

  • Carbamate derivatives: 4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester (CAS: 1246817-73-1) represents a protected intermediate in the synthesis pathway

  • Precursors: 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazine (CAS: 183871-34-3) and 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (CAS: 170985-85-0) serve as important building blocks

These related compounds provide a chemical toolkit for researchers investigating the pharmacological optimization of antifungal agents.

ManufacturerProductPackage SizePrice Range (USD)
TRC2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one1g$1,040
American Custom ChemicalsBase compound (95% purity)10mg$1,963.50
American Custom ChemicalsBase compound (95% purity)1mg$750.75
Matrix Scientific1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)-piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (95%+)5g$788
Ark PharmBase compound (98%+ purity)1g$43

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